Cas no 653579-51-2 (Benzamide, N,N'-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy-)
653579-51-2 structure
Product Name:Benzamide, N,N'-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy-
CAS No:653579-51-2
MF:C22H20N2O8
MW:440.402806282043
CID:400256
PubChem ID:9867870
Update Time:2025-04-19
Benzamide, N,N'-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy- Chemical and Physical Properties
Names and Identifiers
-
- Benzamide, N,N'-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy-
- 3,4,5-trihydroxy-N-[[4-[[(3,4,5-trihydroxybenzoyl)amino]methyl]phenyl]methyl]benzamide
- DTXSID50432094
- 653579-51-2
-
- Inchi: 1S/C22H20N2O8/c25-15-5-13(6-16(26)19(15)29)21(31)23-9-11-1-2-12(4-3-11)10-24-22(32)14-7-17(27)20(30)18(28)8-14/h1-8,25-30H,9-10H2,(H,23,31)(H,24,32)
- InChI Key: QEYZZKKHJKHLNM-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(C(=C(C=1)O)O)O)NCC1C=CC(=CC=1)CNC(C1C=C(C(=C(C=1)O)O)O)=O
Computed Properties
- Exact Mass: 440.122
- Monoisotopic Mass: 440.12196560g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 8
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 32
- Rotatable Bond Count: 6
- Complexity: 563
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 180Ų
Experimental Properties
- PSA: 179.58
Benzamide, N,N'-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy- Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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